CC-401 is a second-generation, ATP-competitive, anthrapyrazolone inhibitor of c-Jun N-terminal kinase (JNK). [] It is an advanced clinical candidate, previously characterized as a c-Jun N-terminal kinase inhibitor. [] Developed based on the chemistry of SP600125, another anthrapyrazolone inhibitor of JNK, CC-401 acts as a potent and selective tool for investigating the JNK signaling pathway in various biological contexts. [, ]
CC-401, also known as 862832-38-0, is a potent inhibitor of c-Jun N-terminal kinase (JNK), a critical protein kinase involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered significant attention in scientific research due to its potential applications in oncology and diabetes treatment. Specifically, CC-401's ability to inhibit JNK makes it a promising candidate for therapeutic strategies aimed at modulating these pathways.
CC-401 is classified as an anthrapyrazolone compound and is recognized as a second-generation ATP-competitive inhibitor of JNK. The compound is synthesized through multi-step chemical processes that involve the formation of a phenylpyrazole skeleton. Its molecular formula is with a molecular weight of approximately 424.93 g/mol .
The synthesis of CC-401 involves several key steps:
For industrial applications, the synthetic routes are scaled up to enhance production efficiency while maintaining the compound's integrity and purity.
CC-401 participates in several types of chemical reactions:
The products formed from these reactions vary based on specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.
CC-401 exerts its pharmacological effects primarily by competitively binding to the ATP binding site in JNK. This binding inhibits JNK's phosphorylation activity, preventing it from phosphorylating target molecules such as the transcription factor c-Jun. This mechanism is crucial in modulating pathways associated with inflammation, apoptosis, and cellular stress responses .
CC-401 demonstrates stability under standard laboratory conditions but may undergo various transformations depending on environmental factors such as pH and temperature.
CC-401 has been explored for several scientific applications:
CC-401 represents a pioneering small molecule in diabetes regenerative research, specifically designed to address the fundamental pathophysiology of diabetes: inadequate functional β-cell mass. Unlike conventional diabetes therapeutics that primarily enhance insulin sensitivity or secretion from existing β-cells, CC-401 uniquely targets β-cell proliferation to restore physiological insulin production capacity. Its therapeutic significance stems from compelling evidence demonstrating its capacity to induce human β-cell replication in vitro—a historically challenging feat given the exceptionally low proliferative rate (<0.2%) of adult human β-cells under basal conditions [1] [2]. Mechanistically, CC-401 achieves this through selective kinase inhibition, particularly targeting DYRK1A and DYRK1B, thereby overcoming intrinsic molecular brakes on β-cell cycle progression. The compound's ability to enhance human β-cell replication rates (approximately 1.5-2.5% in vitro) positions it as a prototype for developing disease-modifying therapies aimed at β-cell mass restoration rather than merely managing hyperglycemia [1] [9].
Table 1: β-Cell Proliferation Responses to Compound Treatment
Species | Response to Broad Compounds | Response to DYRK1A/B Inhibitors | Enhanced by Combinatorial Inhibition |
---|---|---|---|
Rat β-cells | Broadly responsive | Robust proliferation | Not required |
Human β-cells | Minimal response | Consistent proliferation | GSK-3β or ALK5/TGF-β inhibition |
Originally developed as a c-Jun N-terminal kinase (JNK) inhibitor for hepatoprotection and inflammatory conditions, CC-401's unexpected β-cell regenerative properties emerged through phenotypic screening. A systematic high-content screen of ~2400 bioactive compounds revealed CC-401 as a potent inducer of rodent β-cell replication. Subsequent kinome-wide profiling demonstrated that while CC-401 exhibits activity against JNK, its primary β-cell proliferative effects stem from potent inhibition of DYRK1A/B (half-maximal inhibitory concentrations in the nanomolar range). This mechanistic redirection was further corroborated by genetic studies showing that DYRK1A overexpression abolishes CC-401's proliferative effects, while its silencing mimics them [1] [2] [9]. This represents a significant evolution in diabetes drug discovery—from phenotype-based identification to precise target deconvolution—highlighting how chemical probes can illuminate previously unrecognized biological pathways governing β-cell growth.
Table 2: Evolution of CC-401's Primary Molecular Targets
Original Characterization | Key Screening Discovery | Validated Primary Targets in β-Cells | Supporting Evidence |
---|---|---|---|
c-Jun N-terminal kinase (JNK) inhibitor | Induces rodent/human β-cell proliferation | DYRK1A and DYRK1B kinases | • Genetic silencing replicates effect• Overexpression ablates effect• Kinase inhibition correlates with potency |
Prior to CC-401 research, the molecular constraints on human β-cell replication were poorly defined. Although DYRK1A/B inhibitors were known to activate nuclear factor of activated T cells (NFAT), studies with CC-401 revealed that NFAT inhibition only partially attenuated β-cell proliferation, suggesting the involvement of additional pathways [1]. Key unresolved questions included: (1) What are the comprehensive downstream effectors beyond NFAT? (2) Why do rodent β-cells exhibit broader proliferative responses to various compounds compared to their human counterparts? (3) How do compensatory mechanisms within kinase networks limit single-target approaches? CC-401 emerged as an essential tool compound to address these gaps, enabling researchers to dissect the pleiotropic consequences of DYRK1A/B inhibition. Its application revealed that human β-cells possess uniquely stringent proliferation barriers requiring multi-pathway intervention, explaining the limited efficacy of many mitogens active in rodents [1] [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7